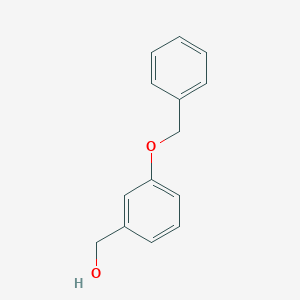

3-Benzyloxybenzyl alcohol

Vue d'ensemble

Description

3-Benzyloxybenzyl alcohol, also known as (3-benzyloxyphenyl)methanol, is an organic compound with the molecular formula C14H14O2. It is characterized by a benzyl group attached to a benzene ring, which is further connected to a methanol group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Benzyloxybenzyl alcohol can be synthesized through the Williamson ether synthesis. The general procedure involves reacting 3-hydroxybenzyl alcohol with benzyl bromide in the presence of potassium carbonate as a base. The reaction is typically carried out in acetone at 45°C for 12 hours. The product is then purified using silica gel column chromatography with a mixture of petroleum ether and ethyl acetate as the eluent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Radical Condensation with Acetamides

3-Benzyloxybenzyl alcohol undergoes radical-mediated coupling with acetamides in the presence of potassium tert-butoxide (KOtBu), forming 3-arylpropanamides. This reaction proceeds via a radical anion intermediate generated from the benzylic alcohol, which couples with the enolate of the acetamide .

Mechanistic Highlights :

-

Initiation : KOtBu acts as both a base and radical initiator, abstracting a hydrogen atom to generate a benzyl radical.

-

Coupling : The radical intermediate reacts with the acetamide enolate to form a new C–C bond.

-

Reduction : Subsequent elimination and reduction steps yield the final 3-arylpropanamide product.

Scope and Limitations :

-

Substrate Compatibility : Reactions tolerate electron-donating and electron-withdrawing substituents on the benzyl alcohol. Halogenated substrates may undergo dehalogenation as a side reaction .

-

Yield : Typical yields range from 50% to 70%, depending on substituents .

Catalytic Hydrogenation

The benzyloxy group serves as a protecting group for phenolic hydroxyl functionalities. Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas removes the benzyl group, yielding phenol derivatives .

Conditions :

-

Catalyst : 5–10% Pd/C

-

Solvent : Methanol or ethanol

-

Temperature : 25–50°C

-

Pressure : 1–5 atm H₂

Example Reaction :

This method is widely used in synthetic organic chemistry to deprotect hydroxyl groups under mild conditions .

Substitution Reactions

The benzyloxy group participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example, in the presence of strong bases or Lewis acids, the oxygen-linked benzyl group can be replaced by nucleophiles such as amines or thiols .

Key Findings :

-

Base-Mediated NAS : Potassium carbonate in dimethylformamide (DMF) facilitates substitution with amines at elevated temperatures (80–120°C).

-

Lewis Acid Catalysis : FeCl₃ or AlCl₃ enhances reactivity in less polar solvents like dichloromethane .

Oxidation Reactions

The primary alcohol group in this compound is susceptible to oxidation. Using bis(methanesulfonyl) peroxide as an oxidant selectively converts the alcohol to a ketone without overoxidation to carboxylic acids .

Conditions :

-

Oxidant : Bis(methanesulfonyl) peroxide

-

Solvent : Dichloromethane or acetonitrile

-

Temperature : 0–25°C

Reaction Example :

This selectivity is critical in multistep syntheses where preserving other functional groups is essential .

Research Advancements

-

Radical Pathways : EPR spectroscopy confirmed the presence of a carbon-centered radical intermediate during condensation, with a g-value of 2.0045 .

-

Unusual Side Reactions : Dehalogenation observed in halogenated substrates suggests radical intermediates participate in bond cleavage .

-

Protection Strategies : The benzyloxy group’s stability under acidic conditions makes it ideal for temporary hydroxyl protection in multistep syntheses .

These reactions underscore this compound’s utility as a building block in pharmaceutical and materials science research, enabling precise molecular modifications through well-characterized mechanisms .

Applications De Recherche Scientifique

3-Benzyloxybenzyl alcohol is widely used in scientific research due to its versatility:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It is explored for its potential therapeutic properties and as a building block in drug development.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-benzyloxybenzyl alcohol involves its interaction with various molecular targets and pathways. In oxidation reactions, the hydroxyl group is converted to an aldehyde or ketone, while in reduction reactions, it is converted to an amine. The compound’s reactivity is influenced by the presence of the benzyl group, which can stabilize intermediates and transition states during chemical reactions .

Comparaison Avec Des Composés Similaires

4-Benzyloxybenzyl alcohol: Similar structure but with the benzyloxy group at the para position.

3-Methoxybenzyl alcohol: Similar structure but with a methoxy group instead of a benzyloxy group.

3-Hydroxybenzyl alcohol: The precursor in the synthesis of 3-benzyloxybenzyl alcohol.

Uniqueness: this compound is unique due to the presence of both a benzyloxy group and a hydroxyl group on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Activité Biologique

3-Benzyloxybenzyl alcohol (CHO) is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, including case studies and relevant data tables.

This compound is characterized by a molecular weight of 214.26 g/mol and a melting point ranging from 47 to 50 ºC. It appears as a white crystalline powder and is soluble in organic solvents, making it suitable for various chemical reactions and applications in organic synthesis .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. A study demonstrated that benzylic alcohols can donate electrons effectively, which is crucial in neutralizing free radicals. This property suggests potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This mechanism may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

Several studies have highlighted the anticancer potential of benzyloxybenzyl alcohol derivatives. For instance, compounds derived from benzylic alcohols have shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The underlying mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy .

Case Studies

- Case Study on Antioxidant Activity : In a controlled study, this compound was tested alongside other benzylic compounds for their ability to scavenge free radicals. Results indicated a dose-dependent relationship between the concentration of the compound and its antioxidant activity, suggesting its potential use as a natural antioxidant in food preservation .

- Anti-inflammatory Mechanism Exploration : A recent study explored the anti-inflammatory effects of this compound on macrophages stimulated with lipopolysaccharides (LPS). The compound significantly reduced the expression of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent in therapeutic applications .

Research Findings

Propriétés

IUPAC Name |

(3-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKLSWIRJUJWKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168782 | |

| Record name | 4-Benzyloxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1700-30-7 | |

| Record name | 3-(Phenylmethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1700-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyloxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzyloxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BENZYLOXYBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMX6S6JFX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.